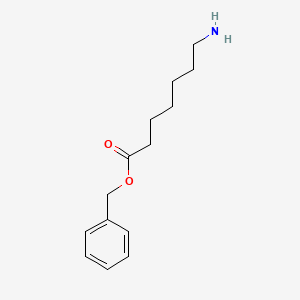

Benzyl 7-aminoheptanoate

Description

Properties

CAS No. |

64054-48-4 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

benzyl 7-aminoheptanoate |

InChI |

InChI=1S/C14H21NO2/c15-11-7-2-1-6-10-14(16)17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 |

InChI Key |

IGIUOXOEWODHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Benzyl Alcohol

One classical approach to prepare benzyl 7-aminoheptanoate involves the esterification of 7-aminoheptanoic acid with benzyl alcohol under acidic conditions or by using coupling reagents.

General Reaction :

$$

\text{7-aminoheptanoic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst or coupling agents}} \text{benzyl 7-aminoheptanoate}

$$-

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) can be used to activate the acid group for esterification.

- Reaction performed under reflux in anhydrous solvents such as toluene or dichloromethane with azeotropic removal of water.

Notes :

Protection of the amino group may be necessary to avoid side reactions during esterification. The amino group can be protected by carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc) groups prior to esterification.

Protection of Amino Group and Ester Formation (Cbz Protection Route)

A widely used method involves protection of the amino group of 7-aminoheptanoic acid followed by esterification and subsequent deprotection steps.

Stepwise Process

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Protection of amino group | Reaction of 7-aminoheptanoic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium carbonate) | Solvent: aqueous or organic (e.g., dioxane/water); Temperature: 0–25 °C; Time: 1–4 h | Forms Cbz-protected amino acid, preventing side reactions at the amine |

| 2. Esterification | Conversion of the Cbz-protected amino acid to benzyl ester by reaction with benzyl alcohol or other alcohols under acidic or coupling reagent conditions | Acid catalyst (H2SO4) or DCC with benzyl alcohol; Solvent: toluene, dichloromethane; Temperature: reflux | Esterification occurs selectively at the carboxyl group |

| 3. Deprotection (if needed) | Removal of Cbz group by catalytic hydrogenation (H2, Pd/C) or acidolysis | Solvent: methanol or ethanol; Temperature: room temperature to mild heating | Yields benzyl 7-aminoheptanoate |

This method is supported by patent literature describing the protection of amino acids with carbobenzoxy groups, followed by esterification and reduction steps to obtain amino esters with high purity and yield.

Alternative Synthesis via Reductive Amination

Though less common for benzyl 7-aminoheptanoate itself, reductive amination methods are used in related amino ester syntheses, particularly when introducing substituents on the amino group.

Process : Reaction of methyl 7-aminoheptanoate with aromatic aldehydes to form imines, followed by reduction to secondary or tertiary amines.

Reagents : Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

Relevance : This method is more applicable for derivatized aminoheptanoates but demonstrates the versatility of amino ester functionalization.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Direct esterification | Acid-catalyzed esterification of 7-aminoheptanoic acid with benzyl alcohol | H2SO4, benzyl alcohol | Reflux, removal of water | Moderate yield; amino protection recommended |

| Cbz protection + esterification | Protect amino group with Cbz-Cl, esterify, deprotect | Benzyl chloroformate, DCC or acid catalyst, Pd/C for deprotection | 0–25 °C for protection; reflux for esterification; room temp for deprotection | High purity and yield; widely used |

| Reductive amination (derivatives) | Reaction of amino ester with aldehydes, reduction | Aromatic aldehydes, NaBH3CN or hydrogenation | Mild, room temperature to reflux | For substituted amines; not direct for benzyl 7-aminoheptanoate |

| Reduction to amino alcohols (related) | Reduction of Cbz-protected esters | LiBH4 or NaBH4 | THF or mixed solvents, moderate temperature | For analog synthesis, not direct benzyl 7-aminoheptanoate |

Additional Considerations and Optimization

Solvent Choice : Methanol and ethanol are preferred solvents for imination and hydrogenation steps due to miscibility and ease of removal.

Catalysts : Palladium on activated carbon (Pd/C) is commonly used for hydrogenation steps, including Cbz deprotection.

Temperature and Pressure : Hydrogenation typically occurs at 20–30 °C and low hydrogen pressure (0.1–5 bar) to prevent racemization and side reactions.

Reaction Times : Esterification and protection steps vary from 1 to 5 hours, while hydrogenation can take from 1 to 100 hours depending on scale and catalyst loading.

Scientific Research Applications

Benzyl 7-aminoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which Benzyl 7-aminoheptanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

Key Observations :

- Lipophilicity: The benzyl group in benzyl 7-aminoheptanoate likely increases lipid solubility compared to methyl/ethyl analogs, which may enhance bioavailability in drug formulations.

- Amino Group Reactivity: The primary amine at C7 enables participation in conjugation or salt formation, critical for drug activity (e.g., in Sodium 7-[...]aminoheptanoate) .

- Benzyl vs. Shorter-Chain Esters : Methyl and ethyl esters are simpler to synthesize but may lack the stability and slow hydrolysis rates associated with benzyl esters.

Critical Analysis :

- The amino group in 7-aminoheptanoate derivatives may introduce additional reactivity, necessitating careful handling.

Biological Activity

Benzyl 7-aminoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of Benzyl 7-aminoheptanoate, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Benzyl 7-aminoheptanoate is an amine derivative with the following chemical structure:

- Molecular Formula : C16H25NO2

- Molecular Weight : 263.38 g/mol

This compound features a benzyl group attached to a 7-aminoheptanoate backbone, which is significant for its biological interactions.

Benzyl 7-aminoheptanoate exhibits various biological activities primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including histone deacetylases (HDACs), which are involved in regulating gene expression and cellular functions. Inhibition of HDACs can lead to increased acetylation of histones, thereby influencing cancer cell proliferation and survival .

- Receptor Binding : The compound interacts with various receptors, modulating their activity and potentially altering signaling pathways associated with cell growth and differentiation.

Biological Activity in Cancer Research

Recent studies have highlighted the potential of Benzyl 7-aminoheptanoate in cancer therapy:

- Antitumor Activity : Research indicates that derivatives of 7-aminoheptanoic acid, including those similar to Benzyl 7-aminoheptanoate, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds in this category have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7) and neuroblastoma cells (SH-SY5Y) due to their ability to inhibit HDAC activity .

- Mechanistic Insights : A study demonstrated that Benzyl 7-aminoheptanoate disrupts amino acid homeostasis in cancer cells, leading to reduced viability and altered metabolic pathways. This disruption triggers an amino acid response pathway that is crucial for cancer cell survival .

Study on HDAC Inhibition

A study evaluated the efficacy of Benzyl 7-aminoheptanoate derivatives as HDAC inhibitors. The results indicated that these compounds significantly inhibited HDAC1 and HDAC3 with IC50 values ranging from 39 nM to 690 nM across various tested compounds. These findings suggest that targeting HDACs may be a viable strategy for developing anticancer therapies .

Enzyme Interaction Studies

In another study focusing on enzyme interactions, it was found that Benzyl 7-aminoheptanoate could bind effectively to specific enzymes involved in metabolic pathways. This binding resulted in altered enzyme activity, which could be leveraged for therapeutic purposes in conditions characterized by dysregulated metabolism.

Data Summary

| Biological Activity | IC50 Values (nM) | Target Enzymes/Cells |

|---|---|---|

| HDAC1 | 39-61 | MCF-7 Breast Cancer Cells |

| HDAC2 | 260-690 | Various Cancer Cells |

| HDAC3 | 25-68 | Neuroblastoma Cells |

| Cell Viability | Varies | MCF-7, HCC1806 |

Q & A

Q. What established synthetic routes exist for Benzyl 7-aminoheptanoate, and how do their yield efficiencies compare?

Benzyl 7-aminoheptanoate can be synthesized via esterification of 7-aminoheptanoic acid with benzyl alcohol under acidic catalysis, or through enzymatic pathways using lipases or esterases. A common method involves activating the carboxylic acid group (e.g., using DCC/DMAP coupling agents) to facilitate benzylation. Yields vary: chemical methods typically achieve 60–80% efficiency but require purification to remove coupling byproducts, while enzymatic routes offer higher selectivity (85–90% yield) but slower reaction kinetics . Optimization of solvent systems (e.g., toluene for azeotropic water removal) and catalyst loading (e.g., 5–10 mol% H2SO4) is critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing Benzyl 7-aminoheptanoate, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for the benzyloxy group (δ 5.1–5.3 ppm, singlet) and the α-proton adjacent to the amine (δ 3.1–3.3 ppm, multiplet).

- ¹³C NMR : The ester carbonyl (δ 170–172 ppm) and benzyl carbons (δ 128–136 ppm) confirm structural integrity.

- FT-IR : Stretching vibrations for the ester C=O (1740–1720 cm⁻¹) and NH2 (3350–3300 cm⁻¹) are diagnostic. Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) with ≥95% area under the curve .

Q. How can researchers assess the hydrolytic stability of Benzyl 7-aminoheptanoate under physiological conditions?

Conduct accelerated stability studies in buffer solutions (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via LC-MS to quantify released 7-aminoheptanoic acid and benzyl alcohol. Use first-order kinetics to calculate half-life (t½). Include controls with esterase enzymes (e.g., porcine liver esterase) to simulate in vivo conditions. Report degradation products and adjust protective groups (e.g., tert-butyloxycarbonyl, Boc) if enhanced stability is required .

Advanced Research Questions

Q. How can contradictory NMR spectral interpretations of Benzyl 7-aminoheptanoate across studies be resolved?

Discrepancies often arise from solvent effects, impurities, or incorrect assignment of diastereotopic protons. To resolve:

- Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

- Validate against a high-purity reference standard synthesized via orthogonal routes (e.g., enzymatic vs. chemical synthesis) .

Q. What experimental design principles should guide the optimization of enantioselective synthesis for Benzyl 7-aminoheptanoate?

For chiral purity:

- Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or immobilized enzymes (Candida antarctica lipase B) to control stereochemistry.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry.

- Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design can model nonlinear interactions between variables to maximize ee (>95%) while minimizing reaction time .

Q. How should researchers address discrepancies in reported biological activity data for Benzyl 7-aminoheptanoate derivatives?

Contradictory bioactivity results may stem from variations in cell-line specificity, assay protocols, or compound solubility. Mitigation strategies include:

- Standardizing assay conditions (e.g., fixed DMSO concentration ≤0.1%, matched cell passage numbers).

- Validating results across multiple models (e.g., primary cells vs. immortalized lines).

- Performing solubility studies (DLS for aggregation detection) and adjusting formulation (e.g., cyclodextrin inclusion complexes) .

Q. What methodologies are recommended for tracing metabolic pathways of Benzyl 7-aminoheptanoate in in vitro systems?

Use isotopically labeled compounds (e.g., ¹³C-labeled benzyl group) and track metabolites via:

- High-resolution mass spectrometry (HR-MS) paired with stable isotope tracing.

- Radiolabeled assays (³H or ¹⁴C) to quantify incorporation into downstream products.

- Enzyme inhibition studies (e.g., co-treatment with esterase inhibitors like PMSF) to identify key metabolic enzymes .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze heterogeneous datasets from Benzyl 7-aminoheptanoate toxicity studies?

- Apply mixed-effects models to account for inter-experiment variability.

- Use principal component analysis (PCA) to identify confounding variables (e.g., batch effects).

- Report confidence intervals (95% CI) and effect sizes (Cohen’s d) instead of relying solely on p-values .

Q. What are best practices for validating computational models predicting the physicochemical properties of Benzyl 7-aminoheptanoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.